molecular formula C27H37NO5 B12379400 D1R antagonist 2

D1R antagonist 2

Katalognummer: B12379400
Molekulargewicht: 455.6 g/mol
InChI-Schlüssel: FJIQRQMSPDCJJA-QHCPKHFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

Molekularformel

C27H37NO5

Molekulargewicht

455.6 g/mol

IUPAC-Name

(13aS)-9-(2-ethoxyethoxy)-3-hexoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol

InChI

InChI=1S/C27H37NO5/c1-3-5-6-7-12-32-26-16-20-10-11-28-18-22-19(15-23(28)21(20)17-25(26)30)8-9-24(29)27(22)33-14-13-31-4-2/h8-9,16-17,23,29-30H,3-7,10-15,18H2,1-2H3/t23-/m0/s1

InChI-Schlüssel

FJIQRQMSPDCJJA-QHCPKHFHSA-N

Isomerische SMILES

CCCCCCOC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OCCOCC)O

Kanonische SMILES

CCCCCCOC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OCCOCC)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D1R antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and properties of the antagonist .

Industrial Production Methods

Industrial production of D1R antagonist 2 involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions

D1R antagonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Q & A

Basic Research Questions

Q. How can researchers determine the selectivity of D1R antagonist 2 for D1R over other dopamine receptor subtypes (e.g., D2R, D3R)?

  • Methodology : Perform competitive radioligand binding assays using membrane preparations expressing individual dopamine receptor subtypes. For example:

  • Use [³H]SCH23390 (a well-characterized D1R antagonist) to assess displacement by D1R antagonist 2 in D1R-expressing cells .
  • Compare affinity (Ki values) across D2R, D3R, and other receptors using selective radioligands (e.g., [³H]raclopride for D2R) to confirm specificity .
    • Data Interpretation : A >10-fold higher affinity for D1R versus other subtypes indicates selectivity. Cross-reactivity with adrenergic or serotonin receptors should also be tested .

Q. What in vitro models are suitable for evaluating D1R antagonist 2’s functional effects on intracellular signaling?

  • Methodology :

  • G protein activation : Measure [³⁵S]GTPγS binding in D1R-expressing cell membranes to quantify Gαs/olf coupling. Antagonist efficacy is inferred by inhibition of agonist-induced binding .
  • β-arrestin recruitment : Use bioluminescence resonance energy transfer (BRET) assays to monitor β-arrestin-2 recruitment upon D1R activation and its blockade by D1R antagonist 2 .
    • Controls : Include SCH23390 as a reference antagonist to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on D1R antagonist 2’s effects across brain regions (e.g., striatum vs. prefrontal cortex)?

  • Methodology :

  • Regional receptor dimerization analysis : Use dissociation kinetic experiments (e.g., [³H]SCH23390 dissociation in the presence of agonists/antagonists) to probe D1R homodimer or heteromer formation, which may alter ligand efficacy .
  • Cell-type-specific profiling : Combine slice electrophysiology with region-specific pharmacological inhibition (e.g., in striatal vs. cortical neurons) to assess functional selectivity .
    • Data Integration : Cross-validate findings with in situ hybridization or proteomics to correlate receptor density/complexes with functional responses .

Q. What experimental designs elucidate D1R antagonist 2’s role in modulating ERK1/2 phosphorylation in heteromeric receptor complexes?

  • Methodology :

  • Heteromer-specific assays : Co-transfect D1R with D3R or other receptors (e.g., A2AR) in HEK293 cells. Pretreat with D1R antagonist 2 and quantify ERK1/2 phosphorylation via Western blot after agonist stimulation .
  • Allosteric modulation tests : Use saturation binding with increasing concentrations of D1R antagonist 2 in the presence of fixed agonist doses to detect cooperative effects indicative of heteromer-specific signaling .
    • Controls : Compare results to SCH23390 and validate with siRNA knockdown of partner receptors .

Q. How can D1R antagonist 2’s neuroprotective effects be modeled in toxin-induced Parkinson’s disease (PD) paradigms?

  • Methodology :

  • In vivo neuroprotection : Administer D1R antagonist 2 prior to methamphetamine (METH) or 6-OHDA in rodents. Quantify tyrosine hydroxylase (TH) loss in striatal terminals via immunohistochemistry .
  • Astrocyte interaction assays : Co-culture neurons with astrocytes and measure glial fibrillary acidic protein (GFAP) expression changes post-toxin exposure with/without D1R antagonist 2 .
    • Mechanistic Insight : Link neuroprotection to D1R-NK-1R crosstalk by co-administering NK-1R antagonists and assessing additive effects .

Methodological Considerations for Contradictory Data

Q. Why might D1R antagonist 2 show differential efficacy in male vs. female models?

  • Experimental Design :

  • Sex-stratified cohorts : Test antagonist effects on hippocampal-nucleus accumbens LTP or anxiety-like behavior (e.g., elevated plus maze) in both sexes, controlling for hormonal cycles .
  • Receptor trafficking studies : Use fluorescence-activated cell sorting (FACS) to isolate D1R-expressing neurons from male/female brains and compare antagonist-induced internalization rates .
    • Key Controls : Include estrogen receptor (ERα) antagonists in female models to rule out hormonal confounders .

Q. How to assess D1R antagonist 2’s impact on cost-benefit decision-making in non-human primates?

  • Behavioral Paradigms :

  • Delay/workload discounting tasks : Train primates to choose between immediate low-effort rewards vs. delayed/high-effort rewards. Administer D1R antagonist 2 systemically or via intracerebral infusion (e.g., prefrontal cortex) .
  • Population dynamics analysis : Record single-neuron activity in the prefrontal cortex during tasks and analyze memory-delay selectivity using linear regression models .
    • Pharmacological Controls : Co-administer D2R antagonists (e.g., raclopride) to dissect receptor-specific contributions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.